Benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate Benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18344974
InChI: InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)
SMILES:
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol

Benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate

CAS No.:

Cat. No.: VC18344974

Molecular Formula: C20H27N3O3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate -

Specification

Molecular Formula C20H27N3O3
Molecular Weight 357.4 g/mol
IUPAC Name benzyl N-[2-tert-butyl-5-(3-hydroxycyclopentyl)pyrazol-3-yl]carbamate
Standard InChI InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)
Standard InChI Key XAKMHSGRYJJSDE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₀H₂₇N₃O₃, with a molecular weight of 357.45 g/mol . Its IUPAC name, benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate, reflects its three key structural components:

  • A tert-butyl group at position 1 of the pyrazole ring, enhancing steric bulk and metabolic stability.

  • A (1S,3R)-3-hydroxycyclopentyl substituent at position 3, introducing chirality and hydrogen-bonding capacity.

  • A benzyl carbamate group at position 5, serving as a protective group or pharmacophore modifier .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2460255-80-3
Purity≥97%
Molecular FormulaC₂₀H₂₇N₃O₃
Molecular Weight357.45 g/mol
Stereochemistry(1S,3R)-configured cyclopentyl

Synthesis and Stereochemical Considerations

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, emphasizing stereocontrol at the cyclopentyl group. A typical route includes:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters.

  • Stereospecific Cyclopentylation: Enzymatic or catalytic asymmetric reduction of a cyclopentenone precursor to achieve the (1S,3R) configuration.

  • Carbamate Protection: Reaction with benzyl chloroformate under basic conditions to install the carbamate group .

StepReagents/ConditionsYield
Cyclopentyl reductionChiral catalyst (e.g., Noyori)65–70%
Carbamate formationBenzyl chloroformate, Et₃N85%

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL), attributed to its hydrophobic tert-butyl and benzyl groups . Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch, carbamate) and 3400 cm⁻¹ (O-H stretch, cyclopentanol).

  • NMR: Distinct signals for the tert-butyl singlet (δ 1.3 ppm) and benzylic protons (δ 5.1 ppm).

Industrial and Research Applications

Drug Discovery

The compound serves as a versatile intermediate in synthesizing:

  • Oncology candidates: Pyrazole derivatives often exhibit antiproliferative activity.

  • Anti-inflammatory agents: Carbamate groups modulate COX-2 selectivity.

Material Science

Its rigid structure makes it a candidate for liquid crystal or coordination polymer synthesis .

Future Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

  • Synthetic Optimization: Improve enantioselectivity in cyclopentyl group formation.

  • Target Identification: High-throughput screening against disease-relevant protein libraries.

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